molecular formula C21H24N2O3S B2609637 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1219841-93-6

3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Cat. No.: B2609637
CAS No.: 1219841-93-6
M. Wt: 384.49
InChI Key: AUJNURXIJSVTLZ-UHFFFAOYSA-N
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Description

3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a butoxyphenyl group, a furan-2-ylmethyl group, and a thiophen-3-ylmethyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea typically involves the following steps:

    Formation of the Butoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-butoxyphenyl isocyanate intermediate. This can be achieved by reacting 4-butoxyaniline with phosgene or a phosgene substitute under controlled conditions.

    Coupling with Furan-2-ylmethyl and Thiophen-3-ylmethyl Groups: The next step involves the reaction of the 4-butoxyphenyl isocyanate with furan-2-ylmethylamine and thiophen-3-ylmethylamine. This step is typically carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and under an inert atmosphere to prevent unwanted side reactions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea: Similar structure with a methoxy group instead of a butoxy group.

    3-(4-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea: Similar structure with an ethoxy group instead of a butoxy group.

    3-(4-Propoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea: Similar structure with a propoxy group instead of a butoxy group.

Uniqueness

3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is unique due to the presence of the butoxy group, which can influence its chemical reactivity, solubility, and biological activity. The combination of the butoxyphenyl, furan-2-ylmethyl, and thiophen-3-ylmethyl groups in a single molecule provides a distinct set of properties that can be advantageous for specific applications in research and industry.

Properties

IUPAC Name

3-(4-butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-2-3-11-25-19-8-6-18(7-9-19)22-21(24)23(14-17-10-13-27-16-17)15-20-5-4-12-26-20/h4-10,12-13,16H,2-3,11,14-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJNURXIJSVTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N(CC2=CSC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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